

Solubility Profiling of 2-(3-Fluorophenoxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)ethanol

CAS No.: 143915-17-7

Cat. No.: B3240552

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Executive Summary

2-(3-Fluorophenoxy)ethanol is a critical fluorinated building block, often utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its physicochemical behavior is dominated by the interplay between the lipophilic 3-fluorophenyl ether moiety and the hydrophilic hydroxyethyl tail.

This guide provides a comprehensive technical framework for determining the solubility profile of this compound. Unlike simple binary data, we focus on the thermodynamic drivers of solubility and provide a self-validating experimental protocol. Due to the specific nature of the 3-fluoro substituent, this compound exhibits distinct deviations from its parent analog, 2-phenoxyethanol, particularly in aqueous and non-polar environments.

Physicochemical Profile & Theoretical Predictions

Before initiating wet-lab experiments, it is essential to understand the structural determinants of solubility.

Structural Analysis (SAR)

The molecule consists of two distinct domains:

- **Hydrophobic Domain:** The 3-fluorophenyl ring. The fluorine atom at the meta position exerts a strong inductive effect (-I), reducing the electron density of the aromatic ring compared to non-fluorinated phenoxyethanol. This increases the compound's lipophilicity.
- **Hydrophilic Domain:** The primary alcohol (-CH₂CH₂OH) capable of hydrogen bond donation and acceptance.

Predicted Solubility Parameters

Using Group Contribution Methods and comparison with the parent compound (2-phenoxyethanol), we establish the following baseline expectations:

Property	Parent: 2-Phenoxyethanol	Target: 2-(3-Fluorophenoxy)ethanol	Implication
LogP (Octanol/Water)	~1.2	~1.35 – 1.45 (Predicted)	Reduced water solubility; higher affinity for lipid bilayers.
Water Solubility	~26 g/L	< 20 g/L (Predicted)	Likely to form emulsions at moderate concentrations.
Hansen Polarity ()	Moderate	Slightly Higher	Fluorine introduces a strong dipole moment.
Physical State	Liquid (MP ~13°C)	Liquid or Low-Melting Solid	Handling may require heating if MP > 25°C.

Experimental Protocol: The "Shake-Flask" Equilibrium Method

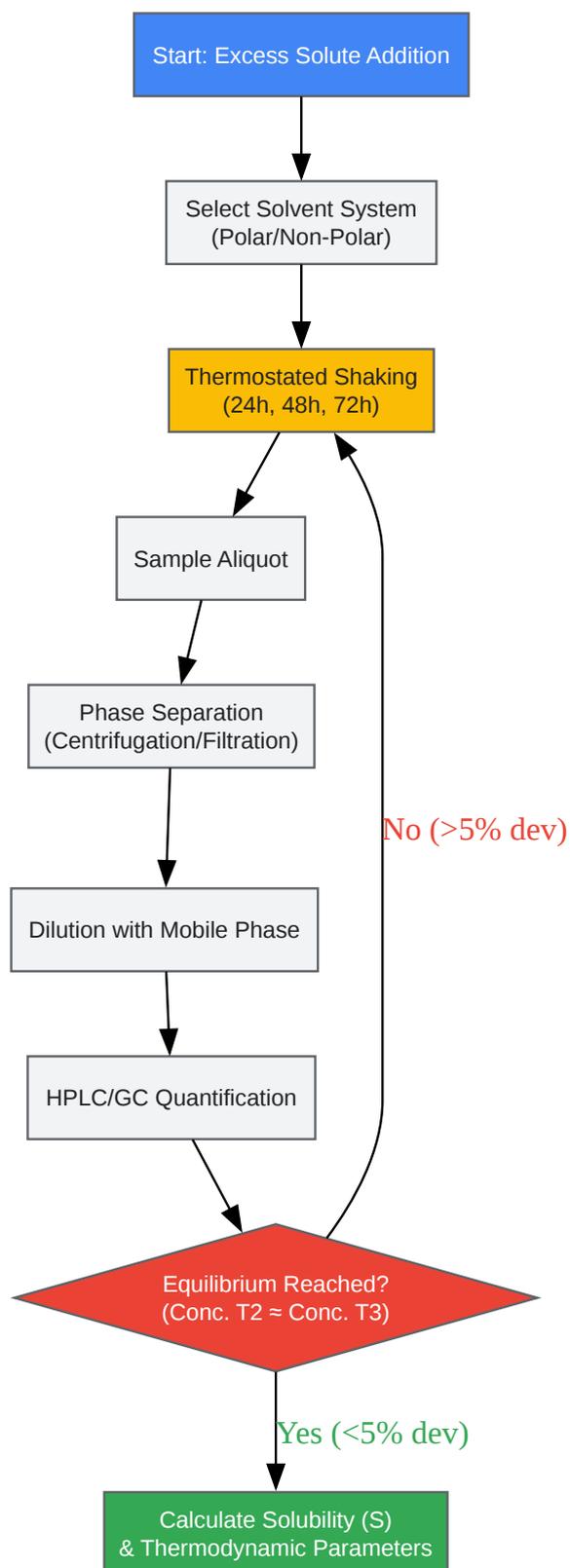
This protocol is the "Gold Standard" for solubility determination (OECD Guideline 105). It is designed to be self-validating by ensuring thermodynamic equilibrium is reached.

Materials & Reagents

- Analyte: **2-(3-Fluorophenoxy)ethanol** (>98% purity).
- Solvents: HPLC Grade (Water, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, n-Heptane).
- Instrumentation: HPLC-UV (Detector at 254 nm or 270 nm) or GC-FID.

Workflow Diagram

The following logic flow ensures data integrity and reproducibility.



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Figure 1: Self-validating experimental workflow for solubility determination. The feedback loop at the "Equilibrium Reached" node prevents premature data collection.

Step-by-Step Methodology

- Preparation: Add excess **2-(3-Fluorophenoxy)ethanol** to 10 mL of the selected solvent in a glass vial. If the compound is liquid, ensure a distinct phase separation (droplets) is visible.
- Equilibration: Place vials in a thermostated shaker bath. Standard temperatures: 298.15 K (25°C) to 318.15 K (45°C).
- Time-Point Validation (Critical):
 - Extract samples at 24, 48, and 72 hours.
 - Validation Rule: The system is in equilibrium only if the concentration variance between consecutive time points is < 5%.
- Sampling:
 - Allow phases to settle (if liquid-liquid) or centrifuge (if solid-liquid).
 - Filter supernatant through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).
- Quantification: Analyze via HPLC.
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (60:40 v/v).
 - Detection: UV at 260-270 nm (Phenoxy absorption band).

Solvent Selection & Solubility Data Framework

The solubility of **2-(3-Fluorophenoxy)ethanol** varies drastically based on solvent polarity. Below is the structured classification for selection.

Solvent Classes and Expected Behavior

Solvent Class	Examples	Expected Solubility	Mechanism
Polar Protic	Methanol, Ethanol, IPA	Very High / Miscible	H-bonding match with the hydroxyl tail; dipole match with the ether.
Polar Aprotic	DMSO, DMF, Acetone	High	Strong dipole-dipole interactions solubilize the fluorinated ring.
Non-Polar	n-Heptane, Hexane	Low	The polar -OH group and fluorinated ring resist solvation in pure alkanes.
Chlorinated	DCM, Chloroform	High	Excellent solvent for fluorinated aromatics due to polarizability.
Aqueous	Water, Buffer pH 7.4	Low (< 20 mg/mL)	Hydrophobic effect of the fluorophenyl ring dominates.

Thermodynamic Modeling

To extrapolate solubility to other temperatures, fit the experimental data to the Modified Apelblat Equation:

Where:

- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical model parameters derived from regression analysis.

Why this matters: This model accounts for the non-ideal behavior of the solution, which is common with fluorinated compounds in polar solvents.

Applications in Process Development

Crystallization & Purification

If the compound is a solid, Anti-solvent Crystallization is the recommended purification method.

- Solvent: Ethanol or Isopropanol (High solubility).
- Anti-solvent: Water or n-Heptane (Low solubility).
- Protocol: Dissolve in warm ethanol, slowly add water until turbidity point, then cool.

Formulation Strategy

For biological assays or drug delivery:

- Avoid pure aqueous delivery.
- Use a co-solvent system: 10% DMSO / 90% Aqueous Buffer or PEG-400.
- The fluorine atom enhances membrane permeability, making this moiety valuable for passive transport studies.

References

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